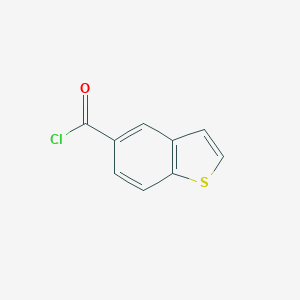

1-Benzothiophene-5-carbonyl chloride

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-benzothiophene-5-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClOS/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YICARPJDZQGVQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CS2)C=C1C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50383673 | |

| Record name | 1-benzothiophene-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1128-89-8 | |

| Record name | 1-benzothiophene-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Routes and Methodologies for 1 Benzothiophene 5 Carbonyl Chloride and Its Congeners

Direct Synthesis of 1-Benzothiophene-5-carbonyl Chloride

The most straightforward and common method for preparing this compound is the direct conversion of its corresponding carboxylic acid, 1-Benzothiophene-5-carboxylic acid. This transformation is a classic example of acid chloride formation, a fundamental reaction in organic synthesis.

Conversion from 1-Benzothiophene-5-carboxylic Acid via Acid Chloride Formation

The conversion of a carboxylic acid to an acyl chloride is typically accomplished by treating the acid with a chlorinating agent. This process replaces the hydroxyl (-OH) group of the carboxylic acid with a chlorine atom (-Cl), yielding a highly reactive acyl chloride. The reactivity of the acyl chloride makes it a versatile precursor for the synthesis of esters, amides, and other carbonyl derivatives. For the synthesis of this compound, two primary reagents are widely employed: thionyl chloride and oxalyl chloride.

Thionyl chloride (SOCl₂) is a widely used and effective reagent for the synthesis of acyl chlorides from carboxylic acids. masterorganicchemistry.comlibretexts.org The reaction proceeds by converting the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is an excellent leaving group. The subsequent nucleophilic attack by the chloride ion, also generated in the reaction, on the carbonyl carbon leads to the formation of the acid chloride. libretexts.org The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the final product. masterorganicchemistry.com

This method has been successfully applied to various substituted benzothiophene (B83047) and thiophene (B33073) carboxylic acids. For instance, the synthesis of 5-nitro-1-benzothiophene-2-carbonyl chloride is achieved by refluxing the corresponding carboxylic acid in an excess of thionyl chloride. chemicalbook.com Similarly, 3-chlorobenzo[b]thiophene-2-carbonyl chloride can be prepared from cinnamic acid using thionyl chloride, often with a base like pyridine (B92270) in a solvent such as chlorobenzene. rsc.org

A general procedure involves heating the carboxylic acid with an excess of thionyl chloride, sometimes in an inert solvent. The reaction can be accelerated by the addition of a catalytic amount of pyridine. rsc.org

Table 1: Synthesis of Benzothiophene Carbonyl Chlorides using Thionyl Chloride

| Starting Material | Reagent | Conditions | Product | Yield | Reference |

| 5-Nitro-1-benzothiophene-2-carboxylic acid | Thionyl chloride | Reflux, 24 h | 5-Nitro-1-benzothiophene-2-carbonyl chloride | 90% | chemicalbook.com |

| Cinnamic acid | Thionyl chloride, Pyridine | Reflux in chlorobenzene | 3-Chlorobenzo[b]thiophene-2-carbonyl chloride | Not specified | rsc.org |

Oxalyl chloride ((COCl)₂) is another excellent reagent for the conversion of carboxylic acids to acid chlorides. nih.govresearchgate.net It is often considered a milder and more selective alternative to thionyl chloride. The reaction is typically catalyzed by N,N-dimethylformamide (DMF). The mechanism involves the formation of a Vilsmeier reagent as the active chlorinating species. The byproducts, carbon dioxide, carbon monoxide, and hydrogen chloride, are all volatile, which facilitates product isolation. nih.gov

This method is general and has been used for the preparation of various acid chlorides, including those in complex molecular scaffolds. For example, it is employed in the synthesis of precursors for 2-arylindole-4-carboxylic amides, where the carboxylic acid is first converted to the acid chloride with oxalyl chloride before reaction with an amine. orgsyn.org

Table 2: General Conditions for Acid Chloride Formation with Oxalyl Chloride

| Starting Material | Reagents | Conditions | Product | Reference |

| Carboxylic Acid | Oxalyl chloride, cat. DMF | Room temperature | Acid Chloride | nih.govresearchgate.net |

| 2-Methyl-3-nitrobenzoic acid derivative | Oxalyl chloride, cat. DMF | Room temperature in CH₂Cl₂ | Corresponding acid chloride | orgsyn.org |

General Synthetic Strategies for Benzothiophene-Carbonyl Chlorides

Beyond the direct conversion of a pre-formed carboxylic acid, other synthetic strategies can be employed to construct the benzothiophene-carbonyl chloride framework. These methods involve either forming the carbonyl chloride on a pre-existing benzothiophene ring or constructing the benzothiophene ring itself as part of the synthesis.

From Benzothiophene Derivatives via Chlorination and Carbonylation

A direct approach to introduce a carbonyl chloride group onto a thiophene or benzothiophene ring involves a one-step chlorination and carbonylation reaction. A patented method describes the preparation of thiophene-2-carbonyl chlorides by reacting a thiophene derivative with oxalyl chloride at elevated temperatures and pressures. For example, reacting 2-chlorothiophene (B1346680) with oxalyl chloride at 180°C resulted in a 71% yield of 5-chlorothiophene-2-carbonyl chloride. google.com This type of direct carbonylation offers an efficient route from simpler precursors.

Another powerful, albeit indirect, method is palladium-catalyzed carbonylation. This approach can introduce a carbonyl group onto the benzothiophene skeleton, typically yielding an ester. For instance, 2-(methylthio)phenylacetylenes can undergo a palladium-catalyzed oxidative cyclization and alkoxycarbonylation with carbon monoxide and an alcohol to produce benzothiophene-3-carboxylic esters in good yields. acs.orgacs.orgnih.gov While this method produces an ester rather than the target acid chloride, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to the carbonyl chloride as described in section 2.1.1.

Acylation of Substituted Benzothiophene Precursors

Friedel-Crafts acylation is a cornerstone of aromatic chemistry and provides a powerful method for introducing an acyl group onto the benzothiophene ring. nih.gov In this reaction, a benzothiophene derivative is treated with an acylating agent, typically an acyl chloride or an acid anhydride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). nih.govgoogle.com This reaction results in the formation of a ketone (an acyl benzothiophene), not a benzothiophene-carbonyl chloride directly.

The acylation of unsubstituted benzothiophene generally leads to a mixture of 2- and 3-acylated products. nih.gov The reaction is usually performed in an inert solvent like dichloromethane. google.com While this method does not directly yield the target compound class, it is a fundamental strategy for creating a carbon-carbon bond and introducing a carbonyl functional group, which can be a precursor to more complex structures. For example, a Friedel-Crafts acylation with trichloroacetyl chloride, followed by hydrolysis, has been used as a direct route to benzothiophene-3-carboxylic acid. tandfonline.com

To circumvent the use of harsh Lewis acids and moisture-sensitive reagents, alternative methods have been developed. One such method involves the acylation of benzothiophene with a carboxylic acid and trifluoroacetic anhydride, mediated by phosphoric acid. nih.gov

Multi-step Syntheses Involving Benzothiophene Carboxylic Acids

The synthesis of this compound is most directly achieved from its corresponding carboxylic acid, 1-benzothiophene-5-carboxylic acid. This transformation is a fundamental process in organic chemistry, typically involving the use of a chlorinating agent. Common reagents for this conversion include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).

A general and widely applied method involves reacting the carboxylic acid with an excess of thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF). The reaction proceeds by converting the carboxylic acid into a highly reactive acyl chloride. For instance, a similar transformation has been documented for the synthesis of 7-nitro-1,4-benzodioxane-5-carbonyl chloride, where the corresponding carboxylic acid was heated with thionyl chloride and catalytic DMF to yield the acid chloride quantitatively prepchem.com. The process for 2-thiophenecarbonyl chloride preparation also follows this route, where 2-thiophenecarboxylic acid is treated with thionyl chloride in ethyl acetate (B1210297) chemicalbook.com.

Table 1: Reagents for Conversion of Carboxylic Acids to Acyl Chlorides

| Reagent | Typical Conditions | Byproducts |

|---|---|---|

| **Thionyl Chloride (SOCl₂) ** | Neat or in a solvent (e.g., toluene, ethyl acetate), often with catalytic DMF, reflux | SO₂, HCl |

| **Oxalyl Chloride ((COCl)₂) ** | Inert solvent (e.g., CH₂Cl₂, benzene), often with catalytic DMF, room temperature or gentle warming | CO, CO₂, HCl |

| Phosphorus Pentachloride (PCl₅) | Neat or in an inert solvent | POCl₃, HCl |

Approaches for Substituted Thiophene-2-carbonyl Chlorides (General Context)

To provide a broader context, the synthesis of substituted thiophene-2-carbonyl chlorides, key intermediates for many pharmaceuticals, has been explored through several routes. A notable method involves the direct carbonylation of thiophenes. A patented process describes the preparation of thiophene-2-carbonyl chlorides by reacting a thiophene with oxalyl chloride at elevated temperatures (e.g., 180-200 °C) in a closed vessel, which can achieve high conversion and good yields google.comwipo.intwipo.int. This reaction can be performed with or without a solvent like sulfolane (B150427) google.com.

Another established route is the conversion of a pre-existing thiophene-2-carboxylic acid to its corresponding carbonyl chloride. This is commonly accomplished using thionyl chloride, with or without a solvent and sometimes with a catalyst like DMF chemicalbook.com.

Furthermore, a multi-step process has been developed starting from thiophene. This involves the Friedel-Crafts acylation of thiophene to produce 2-acetylthiophene, followed by a liquid-phase aerobic oxidation of the acetyl group to a carboxylic acid, which can then be converted to the thiophene-2-carbonyl chloride acs.org. This multi-step approach highlights the versatility of synthetic strategies available for this class of compounds.

Advanced and Contemporary Benzothiophene Synthesis Techniques

Modern organic synthesis has seen the advent of powerful transition-metal catalyzed reactions for the construction of complex heterocyclic systems like benzothiophenes. These methods offer high efficiency, regioselectivity, and functional group tolerance benthamdirect.com.

Transition-Metal Catalyzed Cyclizations and Functionalizations

Catalysis by transition metals such as palladium, copper, and gold provides elegant and atom-economical pathways to the benzothiophene core and its derivatives benthamdirect.com.

Palladium-Catalyzed Reactions (e.g., C-H Arylation, Annulation)

Palladium catalysis is a cornerstone of modern cross-coupling chemistry and has been extensively applied to benzothiophene synthesis.

C-H Arylation: Direct C-H arylation is a powerful tool for modifying the benzothiophene scaffold. Palladium(II)-catalyzed direct arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids at the C2-position has been reported as an efficient method for creating aryl-substituted derivatives nih.govacs.org. This type of reaction typically involves a Pd(II) catalyst like Pd(OAc)₂, an oxidant, and a ligand in a suitable solvent acs.org. The direct arylation of other benzoheteroles like benzophospholes has also been achieved with aryl halides using palladium catalysts, demonstrating the broad applicability of this strategy rsc.org.

Annulation: Palladium-catalyzed annulation reactions provide a convergent approach to the benzothiophene ring system. A notable example is the annulation of aryl sulfides with alkynes, which allows for the rapid construction of 2,3-disubstituted benzothiophenes acs.org. Another sophisticated method involves a palladium iodide-catalyzed oxidative cyclization-deprotection-alkoxycarbonylation sequence starting from 2-(methylthio)phenylacetylenes to yield benzothiophene-3-carboxylic esters under aerobic conditions acs.orgnih.gov. This process constructs the heterocyclic ring while simultaneously introducing a valuable functional group.

Copper-Catalyzed Reactions

Copper-catalyzed reactions offer a cost-effective and efficient alternative for the synthesis of benzothiophenes.

An efficient copper-catalyzed approach has been developed using thiocarboxylic acids as a sulfur source. In the presence of a copper(I) iodide (CuI) catalyst and a ligand such as 1,10-phenanthroline, (2-iodobenzyl)triphenylphosphonium bromide reacts with thiocarboxylic acids to form benzo[b]thiophenes in good yields acs.org. Copper catalysis is also effective in domino reactions; for example, a copper-catalyzed domino synthesis of multi-substituted benzo[b]thiophenes proceeds through a radical cyclization of 2-iodophenyl ketones using xanthate as a sulfur surrogate rsc.org. Furthermore, copper-catalyzed Ullmann-type couplings are employed for synthesizing aminated benzofused heterocycles nih.gov, and CuI has been used to catalyze the thiolation annulation of 2-bromo alkynylbenzenes with sodium sulfide (B99878) organic-chemistry.org.

Gold-Catalyzed Carbothiolation

Gold catalysis has emerged as a powerful tool for activating alkynes toward nucleophilic attack. A significant advancement in benzothiophene synthesis is the gold-catalyzed intramolecular carbothiolation of alkynes. This method involves the cyclization of (α-alkoxy alkyl)(ortho-alkynyl phenyl) sulfides, which are readily prepared starting materials organic-chemistry.orgelsevierpure.comdocumentsdelivered.com. The reaction, often catalyzed by AuCl or AuCl₃ under mild conditions, proceeds with high atom economy to afford 2,3-disubstituted benzothiophenes in excellent yields organic-chemistry.orgnih.gov. The proposed mechanism involves the gold-catalyzed activation of the alkyne, followed by an intramolecular nucleophilic attack by the sulfur atom and subsequent rearrangement organic-chemistry.org.

Table 2: Summary of Advanced Synthesis Techniques

| Catalyst Type | Reaction | Key Features |

|---|---|---|

| Palladium | C-H Arylation, Annulation, Carbonylative Cyclization | High functional group tolerance, allows for direct functionalization and convergent synthesis. nih.govacs.orgacs.orgacs.orgnih.gov |

| Copper | Domino Cyclization, C-S Coupling | Cost-effective, utilizes various sulfur sources, enables one-pot syntheses. acs.orgrsc.orgorganic-chemistry.org |

| Gold | Intramolecular Carbothiolation | High atom economy, mild reaction conditions, excellent yields for 2,3-disubstituted products. organic-chemistry.orgelsevierpure.comdocumentsdelivered.comnih.gov |

2 Metal-Free Synthetic Protocols for this compound and its Congeners

Recent advancements in organic synthesis have prioritized the development of methodologies that avoid the use of heavy or transition metals, which are often expensive and can leave toxic residues in the final products. These metal-free approaches offer more sustainable and cost-effective routes to benzothiophene derivatives.

1 Base-Catalyzed Rearrangements and Cyclizations

Base-catalyzed reactions represent a significant class of metal-free methods for synthesizing the benzothiophene core. These protocols often involve intramolecular cyclization driven by a strong base.

A highly efficient, transition-metal-free synthesis of 2-substituted benzo[b]thiophenes has been developed using potassium sulfide (K₂S). organic-chemistry.org This method proceeds via a direct SNAr-type reaction, cyclization, and subsequent dehydrogenation of readily available o-halovinylbenzenes. organic-chemistry.org The reaction demonstrates excellent functional group tolerance and consistently produces high yields. organic-chemistry.org The choice of solvent and temperature is critical, with polar aprotic solvents like DMF at 140°C providing optimal conditions. organic-chemistry.org Notably, the reactivity of the starting o-halovinylbenzene is dependent on the halogen, following the order F > Cl > Br > I. organic-chemistry.org

Another powerful method utilizes a potassium hydroxide/dimethyl sulfoxide (B87167) (KOH/DMSO) superbase system to promote the photoinduced intermolecular annulation of 2-halothioanisoles with terminal alkynes at ambient temperature. bohrium.com Furthermore, tandem base-mediated condensation of substrates like o-iodoarylacetonitriles with aryldithioesters followed by intramolecular C-S bond formation yields diversely substituted benzothiophenes. organic-chemistry.org

Table 1: Base-Catalyzed Synthesis of Benzothiophene Derivatives

| Starting Materials | Base/Reagents | Conditions | Product Scope | Reference |

|---|---|---|---|---|

| o-Halovinylbenzenes | Potassium Sulfide (K₂S) | DMF, 140°C | 2-Substituted benzo[b]thiophenes | organic-chemistry.org |

| 2-Halothioanisoles, Terminal Alkynes | KOH/DMSO | Visible Light, Ambient Temp. | 2-Substituted benzothiophenes | bohrium.com |

| o-Iodoarylacetonitriles, Aryldithioesters | Base | Not specified | Diversely substituted benzothiophenes | organic-chemistry.org |

2 Oxidant- and Catalyst-Free Electrochemical Methods

Electrosynthesis has emerged as a green and powerful tool for constructing benzothiophene scaffolds without the need for external chemical oxidants or metal catalysts. rsc.orgorganic-chemistry.orgacs.org These methods leverage electrical current to initiate cyclization cascades, offering high efficiency and atom economy.

One notable protocol involves the electrolysis of symmetrical 2-alkenylaryl disulfides in an undivided cell, which leads to the formation of the corresponding benzothiophenes in moderate to good yields. bohrium.comrsc.org This method shows good tolerance for various functional groups and has been successfully scaled up without a significant drop in yield. bohrium.comrsc.org

Another innovative electrochemical approach enables the synthesis of C-3-sulfonated benzothiophenes from 2-alkynylthioanisoles and sodium sulfinates. organic-chemistry.orgorganic-chemistry.orgacs.org The reaction proceeds under constant current and is believed to follow a tandem radical addition-cyclization pathway. organic-chemistry.orgacs.org This environmentally friendly protocol avoids the use of often explosive traditional oxidants and provides a scalable route to valuable sulfonated benzothiophenes. organic-chemistry.org Optimization studies have identified a mixture of CH₃CN/H₂O as the ideal solvent and nBu₄NBF₄ as the electrolyte for this transformation. organic-chemistry.org

Table 2: Electrochemical Synthesis of Benzothiophene Congeners

| Starting Materials | Key Reagents/Conditions | Product Type | Key Features | Reference |

|---|---|---|---|---|

| 2-Alkenylaryl disulfides | Electrolysis in an undivided cell | Benzothiophenes | Oxidant- and metal-free; scalable | bohrium.comrsc.org |

| 2-Alkynylthioanisoles, Sodium sulfinates | Constant current electrolysis, nBu₄NBF₄, CH₃CN/H₂O | C-3-Sulfonated benzothiophenes | Green and practical; avoids explosive oxidants | organic-chemistry.orgorganic-chemistry.orgacs.org |

3 Cascade Reactions with Elemental Sulfur or Thiol Surrogates

Cascade reactions, where multiple bond-forming events occur in a single pot, provide an efficient pathway to complex molecules from simple precursors. The use of elemental sulfur or thiol surrogates in metal-free systems is a particularly attractive strategy for building the benzothiophene core.

Elemental sulfur can be activated by a base such as DIPEA to react with 2-nitrochalcones, affording a wide range of 2-benzoylbenzothiophenes. organic-chemistry.org Another metal- and solvent-free approach involves an iodine-catalyzed cascade reaction between substituted thiophenols and alkynes, which yields benzothiophene derivatives in good yields. organic-chemistry.orgnih.gov

Thiourea has been successfully employed as an inexpensive and easy-to-handle dihydrosulfide surrogate in domino reactions to produce benzo[b]thiophenes. organic-chemistry.org This method highlights the versatility of using thiol surrogates to construct the C-S bonds necessary for the heterocyclic ring system. organic-chemistry.org

Table 3: Metal-Free Cascade Syntheses of Benzothiophenes

| Sulfur Source | Key Substrates | Catalyst/Activator | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Elemental Sulfur | 2-Nitrochalcones | DIPEA | Not specified | 2-Benzoylbenzothiophenes | organic-chemistry.org |

| Thiophenols | Alkynes | Iodine | Metal- and solvent-free | Benzothiophene derivatives | organic-chemistry.orgnih.gov |

| Thiourea | Not specified | Not specified | Domino reaction | Benzo[b]thiophenes | organic-chemistry.org |

3 Stereoselective Synthesis of Benzothiophene Derivatives

The synthesis of chiral molecules with a high degree of stereocontrol is a paramount objective in modern organic chemistry, particularly for applications in pharmaceuticals and materials science. While many methods produce racemic mixtures, stereoselective syntheses aim to produce a single enantiomer or diastereomer.

A significant achievement in this area is the development of a nickel-catalyzed, atroposelective Negishi cross-coupling reaction to produce axially chiral biaryls. acs.org This methodology has been successfully applied to the synthesis of a benzothiophene derivative, which was obtained in good yield and with high enantiomeric purity. acs.org This specific product (M-7f) is noted to be prone to racemization at elevated temperatures, highlighting the importance of mild reaction conditions for maintaining stereochemical integrity. acs.org The catalyst system, based on a Ni(cod)₂ precursor and a chiral pyridine-hydrazone ligand (Lassaletta ligand), demonstrates a high degree of catalyst control in furnishing the desired atropoisomeric product. acs.org The reaction employs solid higher-order zincates, which show high reactivity for the crucial transmetalation step, allowing for milder conditions and high conversions. acs.org

Chemical Reactivity and Transformational Chemistry of 1 Benzothiophene 5 Carbonyl Chloride

Core Reactivity of the Carbonyl Chloride Moiety

The carbonyl chloride functional group is the most reactive site in 1-Benzothiophene-5-carbonyl chloride, readily undergoing nucleophilic acyl substitution reactions. This reactivity allows for the facile synthesis of a variety of carboxylic acid derivatives.

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a fundamental reaction of acyl chlorides, proceeding through a tetrahedral intermediate to replace the chlorine atom with a variety of nucleophiles.

This compound reacts readily with primary and secondary amines, as well as hydrazine (B178648), to form the corresponding N-substituted 1-benzothiophene-5-carboxamides and hydrazides. These reactions typically proceed under mild conditions, often in the presence of a base to neutralize the hydrogen chloride byproduct.

In a study on the synthesis of novel carboxanilides, this compound was reacted with various substituted anilines to produce a series of N-aryl-1-benzothiophene-5-carboxamides. These reactions highlight the utility of this compound in generating libraries of potential biologically active molecules nih.govacs.org. For instance, reaction with N,N-dimethylpropane-1,3-diamine in the presence of a base would yield the corresponding amide.

| Reactant 1 | Reactant 2 | Product |

| This compound | Amine (e.g., Aniline) | N-Phenyl-1-benzothiophene-5-carboxamide |

| This compound | Hydrazine | 1-Benzothiophene-5-carbohydrazide |

| This compound | N,N-dimethylpropane-1,3-diamine | N-(3-(dimethylamino)propyl)-1-benzothiophene-5-carboxamide |

This table presents illustrative examples of amide formation reactions.

The reaction of this compound with alcohols provides a direct route to 1-benzothiophene-5-carboxylate esters. This esterification is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to scavenge the HCl produced. The choice of alcohol determines the nature of the ester group. While specific examples for this compound are not prevalent in the reviewed literature, the general reactivity of acyl chlorides with alcohols is a well-established and high-yielding transformation. A palladium-catalyzed carbonylative approach has also been reported for the synthesis of benzothiophene-3-carboxylic esters from 2-(methylthio)phenylacetylenes, carbon monoxide, and an alcohol, showcasing an alternative route to similar ester structures sigmaaldrich.comnih.govacs.org.

| Reactant 1 | Reactant 2 | Product |

| This compound | Methanol | Methyl 1-benzothiophene-5-carboxylate |

| This compound | Ethanol | Ethyl 1-benzothiophene-5-carboxylate |

| This compound | Isopropanol | Isopropyl 1-benzothiophene-5-carboxylate |

This table illustrates the expected products from the esterification of this compound with various alcohols.

Hydrolysis to 1-Benzothiophene-5-carboxylic Acid

Acyl chlorides are readily hydrolyzed by water to form the corresponding carboxylic acids. Therefore, this compound can be converted to 1-benzothiophene-5-carboxylic acid upon treatment with water. This reaction is typically rapid and exothermic. The hydrolysis is often an undesirable side reaction when performing other nucleophilic substitutions in the presence of moisture. However, it can be utilized as a direct synthetic route to the carboxylic acid if desired.

Reactions with Organometallic Reagents (e.g., Grignard Reagents)

The reaction of acyl chlorides with organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), is a powerful method for the formation of ketones and tertiary alcohols libretexts.orgchemistrysteps.comdalalinstitute.comtaylorandfrancis.com. The reaction of this compound with a Grignard reagent would initially form a ketone. However, since ketones are also reactive towards Grignard reagents, the reaction typically proceeds further with the addition of a second equivalent of the organometallic reagent to yield a tertiary alcohol after acidic workup chemistrysteps.comresearchgate.netsemanticscholar.org. The use of organocuprates (Gilman reagents) can often allow for the selective formation of the ketone by being less reactive towards the ketone product chemistrysteps.com.

Reactivity of the Benzothiophene (B83047) Ring System

The benzothiophene ring is an aromatic system, and as such, it can undergo electrophilic aromatic substitution reactions. The position of substitution is influenced by the inherent electronic properties of the benzothiophene nucleus and the directing effects of substituents. For unsubstituted benzothiophene, electrophilic attack generally occurs preferentially at the C3 position wikipedia.org.

However, the presence of the electron-withdrawing carbonyl chloride group at the 5-position deactivates the benzene (B151609) portion of the ring system towards electrophilic attack. This deactivation is due to the inductive and resonance effects of the carbonyl group, which pull electron density away from the ring. Consequently, electrophilic substitution on this compound would be expected to be more difficult than on unsubstituted benzothiophene and would likely be directed to the thiophene (B33073) ring, which is generally more reactive than the benzene ring in benzothiophenes wikipedia.org.

Specifically, the electron-withdrawing nature of the 5-carbonyl chloride group would likely direct incoming electrophiles to the C3 or C7 positions. Friedel-Crafts acylation, for instance, typically involves the reaction of an arene with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst to form a ketone sigmaaldrich.comwikipedia.orgkhanacademy.orgyoutube.comyoutube.com. Nitration of five-membered heterocycles is also a common electrophilic substitution reaction semanticscholar.org.

Due to the presence of the strongly electron-withdrawing carbonyl chloride group, nucleophilic aromatic substitution on the benzene ring of this compound may be possible under certain conditions, particularly at positions ortho and para to the deactivating group. However, such reactions typically require strong nucleophiles and forcing conditions.

Electrophilic Substitution Reactions

The benzothiophene ring is an electron-rich aromatic system, making it amenable to electrophilic substitution. The position of substitution is influenced by the electronic effects of the sulfur heteroatom and the deactivating nature of the 5-carbonyl chloride group. Generally, electrophilic attack on the unsubstituted benzothiophene nucleus preferentially occurs at the C3 position, followed by the C2 position. However, the presence of the electron-withdrawing carbonyl chloride at the 5-position directs incoming electrophiles primarily to the C4 and C7 positions of the benzene ring portion of the molecule.

Common electrophilic substitution reactions applicable to benzothiophenes include Friedel-Crafts acylation and the Vilsmeier-Haack reaction.

Friedel-Crafts Acylation: This reaction introduces an acyl group onto the aromatic ring using an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). For benzothiophene, this reaction typically yields a mixture of 2- and 3-acylated products, with the 3-isomer being the major product. The use of excess AlCl₃ can lead to the formation of environmentally unfavorable byproducts. A more environmentally benign approach involves the use of trifluoroacetic anhydride (TFAA) and phosphoric acid, which can also produce a mixture of 2- and 3-acyl benzothiophenes under solvent-free conditions nih.gov.

Vilsmeier-Haack Reaction: This reaction is a mild method for the formylation of electron-rich aromatic compounds. It utilizes a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) wikipedia.orgijpcbs.comorganic-chemistry.org. The reaction proceeds via an electrophilic attack of the Vilsmeier reagent on the aromatic ring. For substituted benzothiophenes, the position of formylation depends on the nature and position of the existing substituents. For instance, 3-methoxybenzo[b]thiophene undergoes formylation at the 2-position under moderate conditions, while at higher temperatures, a chloro-substituted product is formed. In contrast, 4-methoxybenzo[b]thiophene is formylated on the benzene ring at the 7-position rsc.org.

| Reaction | Reagents | Typical Position of Substitution on Unsubstituted Benzothiophene |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | C3 (major), C2 (minor) |

| Vilsmeier-Haack Reaction | POCl₃, DMF | C3 |

Nucleophilic Substitution Reactions

The acyl chloride functional group at the 5-position of this compound is a highly reactive electrophilic center, readily undergoing nucleophilic acyl substitution. This allows for the straightforward synthesis of a variety of carboxylic acid derivatives.

Reaction with Amines to Form Amides: this compound reacts readily with primary and secondary amines to form the corresponding amides. The reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct. This method is highly efficient for the formation of amide bonds.

Reaction with Alcohols and Phenols to Form Esters: Similarly, esters can be synthesized by reacting this compound with alcohols or phenols. The reactivity of phenols is lower than that of alcohols, and the reaction may require heating or the use of a base to facilitate the formation of the more nucleophilic phenoxide ion. For instance, the reaction of benzoyl chloride with phenol is often carried out in the presence of sodium hydroxide nih.gov.

| Nucleophile | Product | General Conditions |

| Primary Amine (R-NH₂) | N-Alkyl-1-benzothiophene-5-carboxamide | Base (e.g., triethylamine), inert solvent |

| Secondary Amine (R₂NH) | N,N-Dialkyl-1-benzothiophene-5-carboxamide | Base (e.g., triethylamine), inert solvent |

| Alcohol (R-OH) | Alkyl 1-benzothiophene-5-carboxylate | Base (e.g., pyridine), may require heating |

| Phenol (Ar-OH) | Aryl 1-benzothiophene-5-carboxylate | Base (e.g., NaOH), may require heating |

Radical Reactions

While direct radical reactions on this compound are not extensively documented, the functional groups present allow for participation in well-established radical transformations. A key example is the Barton-McCombie deoxygenation, which is a radical-initiated method for removing a hydroxyl group from an alcohol.

This two-step process would first involve the reduction of the acyl chloride to the corresponding alcohol, 1-benzothiophen-5-ylmethanol. This alcohol is then converted to a thiocarbonyl derivative, such as a xanthate. The xanthate is subsequently treated with a radical initiator, like azobisisobutyronitrile (AIBN), and a hydrogen atom source, typically tributyltin hydride (Bu₃SnH), to effect the deoxygenation. The driving force for this reaction is the formation of a stable tin-sulfur bond researchgate.netresearchgate.netnih.govrsc.org.

| Step | Transformation | Reagents |

| 1 | Reduction of Acyl Chloride to Alcohol | LiAlH₄ or NaBH₄ |

| 2 | Formation of Thiocarbonyl Derivative (Xanthate) | 1. NaH, CS₂; 2. CH₃I |

| 3 | Deoxygenation | Bu₃SnH, AIBN |

Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While this compound itself is not a direct substrate for these reactions, it can be converted to suitable precursors, such as halo- or boronic acid-substituted benzothiophenes.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (like a boronic acid or ester) with an organohalide or triflate in the presence of a palladium catalyst and a base wikipedia.orgborates.today. For instance, a bromo-substituted 1-benzothiophene could be coupled with an arylboronic acid to form a biaryl system. The reactivity of the halide in the Suzuki-Miyaura coupling follows the order I > Br > Cl.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. This reaction typically exhibits high trans selectivity jk-sci.com.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst nih.govlibretexts.org. This is a reliable method for the synthesis of arylalkynes.

| Coupling Reaction | Substrates | Catalyst System | Product Type |

| Suzuki-Miyaura | Halo-benzothiophene + Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Aryl-substituted benzothiophene |

| Heck | Halo-benzothiophene + Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Alkenyl-substituted benzothiophene |

| Sonogashira | Halo-benzothiophene + Terminal Alkyne | Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst, Base (e.g., Et₃N) | Alkynyl-substituted benzothiophene |

Oxidation and Reduction Reactions

Oxidation: The sulfur atom in the benzothiophene ring can be oxidized to a sulfoxide (B87167) and further to a sulfone. A common oxidizing agent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA) mdpi.comkyushu-u.ac.jpresearchgate.net. The oxidation state of the sulfur atom significantly influences the electronic properties of the benzothiophene ring system. Oxidation to the sulfone, for example, enhances the electron-withdrawing nature of the ring.

Reduction: The acyl chloride group of this compound can be reduced to either an aldehyde or a primary alcohol, depending on the reducing agent used.

Reduction to Aldehyde: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the acyl chloride all the way to the primary alcohol. To stop the reduction at the aldehyde stage, a less reactive, sterically hindered reducing agent such as lithium tri(tert-butoxy)aluminum hydride (LiAl(OtBu)₃H) is employed.

Reduction to Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) will reduce the acyl chloride to the corresponding primary alcohol, 1-benzothiophen-5-ylmethanol.

| Transformation | Reagent | Product |

| Oxidation of Sulfur | m-CPBA (1 equivalent) | This compound S-oxide |

| Oxidation of Sulfur | m-CPBA (excess) | This compound S,S-dioxide |

| Reduction of Acyl Chloride | LiAl(OtBu)₃H | 1-Benzothiophene-5-carbaldehyde |

| Reduction of Acyl Chloride | LiAlH₄ or NaBH₄ | (1-Benzothiophen-5-yl)methanol |

C-S Bond Cleavage Methodologies and Transformations

The carbon-sulfur bond in the benzothiophene ring is generally stable but can be cleaved under specific conditions, most notably through reductive desulfurization.

Raney Nickel Desulfurization: Raney nickel, a form of nickel catalyst saturated with hydrogen, is a classic reagent for the hydrogenolysis of C-S bonds. Treatment of benzothiophene derivatives with Raney nickel typically results in the complete removal of the sulfur atom and saturation of the thiophene ring, leading to the formation of an ethylbenzene derivative. This reaction is often used in structural elucidation studies scispace.comwikipedia.org.

| Reagent | Transformation | Product from this compound |

| Raney Nickel (Ni(H)) | Reductive desulfurization and ring opening | 3-(4-Chlorocarbonylphenyl)ethane |

Regioselective Functionalization of the Benzothiophene Core

Achieving regioselective functionalization of the benzothiophene core, particularly at positions that are not electronically favored for electrophilic substitution, often requires specific strategies such as directed ortho-metalation (DoM).

Directed ortho-Metalation: DoM involves the deprotonation of an aromatic ring at a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent like n-butyllithium. The DMG, which contains a heteroatom, coordinates to the lithium cation, directing the deprotonation to the adjacent position youtube.combaranlab.org. While the 5-carbonyl chloride group itself is not a typical DMG, it can be converted to a more suitable group, such as an amide or an oxazoline, which can then direct lithiation to the C4 position. The resulting aryllithium species can then be quenched with various electrophiles to introduce a wide range of substituents at the C4 position with high regioselectivity. The order of positional reactivity for deprotonation in unsubstituted benzothiophene is C2 > C3 researchgate.net.

| Strategy | Directing Group (derived from 5-carbonyl chloride) | Position of Functionalization |

| Directed ortho-Metalation | Amide (-CONR₂) | C4 |

| Directed ortho-Metalation | Oxazoline | C4 |

Applications in Organic Synthesis and Materials Science

Intermediate in the Synthesis of Complex Organic Molecules

The benzothiophene (B83047) scaffold and its derivatives are of great interest in medicinal chemistry and agrochemical research due to their diverse biological activities. nih.govyoutube.com 1-Benzothiophene-5-carbonyl chloride serves as a crucial starting material or intermediate in the construction of these elaborate molecular architectures.

Pharmaceuticals

The benzothiophene nucleus is a privileged scaffold in drug discovery, appearing in numerous biologically active compounds. nih.govnih.gov While direct examples of pharmaceuticals synthesized from this compound are not extensively detailed in the provided results, the broader importance of benzothiophene derivatives in medicine is well-established. For instance, derivatives of benzothiophene are investigated as cholinesterase inhibitors for potential use in treating Alzheimer's disease. nih.gov The synthesis of various benzothiophene derivatives often involves the modification of the benzothiophene core, a process where a reactive handle like a carbonyl chloride would be highly advantageous.

Agrochemicals

Benzothiophenes are recognized as valuable heterocyclic compounds in the field of agrochemicals. nih.gov The development of novel pesticides and herbicides often relies on the synthesis of complex organic molecules, and benzothiophene derivatives have shown promise in this area. The reactivity of this compound allows for its incorporation into larger structures, potentially leading to the discovery of new and effective agrochemical agents.

Heterocyclic Compounds

This compound is a key building block for synthesizing a variety of other heterocyclic compounds. chemicalbook.comnih.gov The carbonyl chloride group readily reacts with nucleophiles, enabling the formation of amides, esters, and other derivatives. This reactivity is fundamental in constructing more complex polycyclic systems that may incorporate other heteroatoms. For example, the synthesis of 1,5-benzothiazepanes, a class of heterocyclic compounds with a range of pharmacological activities, often involves reactions with precursors that could be derived from benzothiophene carbonyl chlorides. nih.gov

Development of Advanced Materials

The unique electronic and photophysical properties of the benzothiophene ring system make it an attractive component for the development of advanced materials with applications in electronics and optics.

Polymers and Dyes

The reactive nature of this compound makes it a suitable monomer or precursor for the synthesis of novel polymers and dyes. The benzothiophene moiety can be incorporated into polymer backbones or as pendant groups, potentially imparting desirable thermal, mechanical, or electronic properties to the resulting material. Similarly, in the synthesis of dyes, the benzothiophene core can act as a chromophore, and the carbonyl chloride group provides a convenient point of attachment for modifying the dye's color and other properties.

Photostabilizers

The unique chemical structure of this compound, which incorporates the benzothiophene moiety, suggests its potential application in the development of photostabilizers. Benzothiophene derivatives are known for their ability to absorb ultraviolet (UV) radiation, a key characteristic of effective photostabilizers. These compounds can dissipate the absorbed energy through photophysical processes, thereby protecting polymeric materials from the degradative effects of sunlight.

While direct research on this compound as a primary photostabilizer is not extensively documented in publicly available literature, its role as a versatile intermediate in organic synthesis allows for the creation of more complex molecules with enhanced photostabilizing properties. The carbonyl chloride group is highly reactive and can be readily transformed into a variety of functional groups, such as esters, amides, and ketones. This functionalization allows for the attachment of the benzothiophene chromophore onto other molecular scaffolds or directly onto polymer backbones.

The general mechanism by which benzothiophene-containing compounds may act as photostabilizers involves the absorption of harmful UV radiation, which excites the molecule to a higher energy state. The stable, fused aromatic ring system of benzothiophene can then delocalize this energy, dissipating it as heat or through harmless fluorescence or phosphorescence, thus preventing the initiation of radical degradation pathways in the host material.

Although specific data on the performance of photostabilizers derived directly from this compound is not available, the broader class of benzothiophene derivatives has been investigated for their photostabilizing effects in polymers like poly(vinyl chloride) (PVC). These studies indicate that the incorporation of the benzothiophene unit can enhance the resistance of the polymer to photodegradation. For instance, a patent for thiadiazole derivatives useful for treating neurological disorders also lists this compound as a reactant and mentions the use of UV-absorbers and stabilizers in formulations, suggesting a potential, though indirect, link. googleapis.comgoogle.com.nagoogle.com

The synthesis of novel photostabilizers from this compound would typically involve its reaction with molecules containing hydroxyl or amino groups. This would result in the formation of benzothiophene-5-carboxylates or benzothiophene-5-carboxamides, respectively. The properties of the resulting photostabilizer could be fine-tuned by selecting appropriate reaction partners. For example, incorporating additional aromatic rings or sterically hindered amine moieties could enhance the UV-absorbing capacity and the long-term stability of the additive.

Further research into the synthesis and evaluation of derivatives of this compound is warranted to fully explore their potential as effective photostabilizers for a range of polymeric materials.

Medicinal Chemistry and Pharmacological Investigations of 1 Benzothiophene 5 Carbonyl Chloride Derivatives

Design and Synthesis of Biologically Active Derivatives

The versatility of the 1-benzothiophene-5-carbonyl chloride core allows for the synthesis of a multitude of derivatives with distinct biological profiles. By reacting the carbonyl chloride group with various nucleophiles, medicinal chemists can introduce different pharmacophores, leading to hybrid molecules with potentially enhanced or novel activities.

Benzo[b]thiophene-Diaryl Urea (B33335) Derivatives (Anticancer)

A hybrid pharmacophore approach has been employed to design and synthesize a series of benzo[b]thiophene-diaryl urea derivatives with potential anticancer effects. researchgate.net The synthesis involves the reaction of this compound with appropriate amines to form amide intermediates, which are then further reacted to introduce the diaryl urea moiety.

Researchers have evaluated the in vitro antiproliferative activities of these target compounds against various cancer cell lines, including human colon carcinoma (HT-29) and non-small cell lung cancer (A549) cell lines. researchgate.netnih.gov Several of these derivatives have exhibited significant cytotoxic effects, with some compounds demonstrating potencies comparable to the established anticancer drug, sorafenib. researchgate.netnih.gov For instance, one study identified that compounds 17b , 17d , and 17f displayed notable antiproliferative activities on both HT-29 and A549 cell lines. researchgate.net Notably, compound 17d emerged as the most active, with IC50 values of 5.91 µM and 14.64 µM on HT-29 and A549 cells, respectively. researchgate.net Another study highlighted compound 6a , which incorporates a benzo[b]thiophene ring, a 4-chloro group on the phenyl ring, and an amide linker, as a potent derivative with IC50 values of 15.28 µM against HT-29 and 2.566 µM against A549 cells. nih.gov Molecular docking studies have suggested that these compounds may exert their anticancer effects by binding to vascular endothelial growth factor receptor 2 (VEGFR-2). nih.gov

| Compound | HT-29 IC50 (µM) | A549 IC50 (µM) |

| 17d | 5.91 | 14.64 |

| 6a | 15.28 | 2.566 |

| Sorafenib (Reference) | 14.01 | 2.913 |

Thiophene (B33073) Derivatives with Anticancer Properties

The functionalization of thiophene scaffolds has led to the development of new anticancer agents. nih.gov A series of thiophene derivatives were synthesized and their cytotoxicity was evaluated against HeLa and Hep G2 cancer cell lines. nih.gov One promising candidate, compound 480 , demonstrated significant activity with low IC50 values of 12.61 μg/mL in HeLa cells and 33.42 μg/mL in Hep G2 cells. nih.gov Further investigations revealed that this compound induces apoptosis, a form of programmed cell death, by altering the mitochondrial membrane potential and increasing reactive oxygen species levels. nih.gov

In a separate study, a series of tetrahydrobenzo[b]thiophene derivatives were synthesized and evaluated for their antiproliferative effects against the A549 non-small cell lung cancer cell line and the CT26 colorectal cancer cell line. nih.gov These compounds were designed to act as tubulin polymerization destabilizers, thereby arresting tumor cell mitosis. nih.gov

| Compound | Cell Line | IC50 |

| 480 | HeLa | 12.61 µg/mL |

| 480 | Hep G2 | 33.42 µg/mL |

Benzothiophene-Chalcone Hybrids (Cholinesterase Inhibitors)

By combining the benzothiophene (B83047) scaffold with a chalcone (B49325) moiety, researchers have developed a new class of cholinesterase inhibitors, which are of interest for the symptomatic treatment of Alzheimer's disease. bohrium.comnih.govresearchgate.net The synthesis of these hybrids typically involves the Claisen-Schmidt condensation of a substituted benzothiophene ketone with an appropriate aromatic aldehyde.

These benzothiophene-chalcone hybrids have been tested for their ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). bohrium.comnih.govresearchgate.net In general, the hybrid compounds of series 5 proved to be more potent inhibitors of both enzymes compared to their benzothiophene precursors. bohrium.comnih.gov Specifically, compound 5f was identified as the most effective AChE inhibitor with an IC50 value of 62.10 μM, while compound 5h was the best BChE inhibitor with an IC50 of 24.35 μM, a potency comparable to the reference drug galantamine (IC50 = 28.08 μM). bohrium.comnih.govmdpi.com Molecular docking studies have been conducted to elucidate the binding interactions between these inhibitors and the active sites of the cholinesterase enzymes. bohrium.com

| Compound | Target Enzyme | IC50 (µM) |

| 5f | AChE | 62.10 |

| 5h | BChE | 24.35 |

| Galantamine (Reference) | BChE | 28.08 |

Oxadiazole Derivatives (Antimicrobial)

The incorporation of the 1,3,4-oxadiazole (B1194373) ring into the benzothiophene framework has yielded derivatives with significant antimicrobial properties. The synthesis of these compounds often starts with the conversion of a benzothiophene carbonyl chloride to a carbohydrazide, which is then cyclized to form the oxadiazole ring. tandfonline.com

For example, 3-chloro-1-benzothiophene-2-carbonylchloride was reacted with hydrazine (B178648) hydrate (B1144303) to produce the corresponding carbohydrazide. tandfonline.com This intermediate was then used to synthesize 5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazole-2-thiol (B2546510) and its subsequent derivatives. tandfonline.com These compounds have been screened for their antibacterial activity against a panel of Gram-positive and Gram-negative bacteria, as well as for their antifungal activity. tandfonline.com The synthesized heterocycles demonstrated moderate antibacterial activity against S. aureus, B. subtilis, P. aeruginosa, and E. coli, and notable antifungal activity against C. albicans, C. pannical, A. niger, and R. oryzae. tandfonline.com

Benzothiazole-containing Benzothiophene Carboxamides (Antimicrobial, Antifungal)

Hybrid molecules containing both benzothiophene and benzothiazole (B30560) moieties have been synthesized and evaluated for their antimicrobial and antifungal activities. jocpr.comnih.govarabjchem.org The synthetic strategy typically involves the reaction of a substituted aminobenzothiazole with a benzothiophene carbonyl chloride to form a carboxamide linkage.

A series of these derivatives were screened against various bacterial strains, including Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Streptococcus pyogenes, as well as fungal strains like Aspergillus flavus, Aspergillus fumigatus, Candida albicans, Penicillium marneffei, and Mucor. arabjchem.org Several compounds in this series exhibited excellent in vitro antibacterial and antifungal activities, in some cases surpassing the efficacy of standard drugs. arabjchem.org

Thiazolidin-4-one and Azetidin-2-one (B1220530) Incorporating Benzothiophene (Anti-breast Cancer)

Derivatives incorporating thiazolidin-4-one and azetidin-2-one rings attached to a benzothiophene scaffold have been investigated for their potential as anti-breast cancer agents. nih.gov The synthesis of these compounds involves multi-step reactions, often starting with the formation of a Schiff base from a benzothiophene derivative, followed by cyclization with thioglycolic acid or chloroacetyl chloride to yield the thiazolidin-4-one or azetidin-2-one ring, respectively. researchgate.netresearchgate.net

A study focused on developing novel thiazolidin-4-one based lysophosphatidic acid receptor-1 (LPA1) inhibitors for breast cancer therapy. nih.gov The synthesized compounds were tested on MCF-7 breast cancer cells. nih.gov Compounds TZ-4 and TZ-6 were found to effectively reduce the migration of MCF-7 cells and induce apoptosis. nih.gov Furthermore, compounds TZ-4 , TZ-6 , TZ-8 , and TZ-14 significantly decreased the expression of the LPA1 protein and genes related to angiogenesis. nih.gov These findings suggest that thiazolidin-4-ones incorporating a benzothiophene moiety are promising candidates for the development of new breast cancer therapies targeting the LPA1 pathway. nih.gov

| Compound | Activity |

| TZ-4 | Reduced MCF-7 cell migration, induced apoptosis, reduced LPA1 expression |

| TZ-6 | Reduced MCF-7 cell migration, induced apoptosis, reduced LPA1 expression |

| TZ-8 | Reduced LPA1 expression |

| TZ-14 | Reduced LPA1 expression |

Thioxotetrahydropyrimidine, Thiazole, Triazole, and Oxadiazole Derivatives (Antimicrobial, Analgesic, Anthelmintic)

A comprehensive review of published scientific literature found no specific studies detailing the synthesis of thioxotetrahydropyrimidine, thiazole, triazole, or oxadiazole derivatives starting from this compound for the assessment of antimicrobial, analgesic, or anthelmintic activities.

Benzothiophene Carboxamide Derivatives (Antihypertriglyceridemic)

No published research data was found for the synthesis and evaluation of 1-benzothiophene-5-carboxamide (B3220593) derivatives as antihypertriglyceridemic agents. Studies on other isomers, such as those derived from benzothiophene-2-carbonyl chloride, have shown activity in this area, but this is not within the scope of derivatives from the 5-carbonyl chloride isomer. nih.gov

Biological Activity Assessment and Pharmacological Profiling

The primary pharmacological investigations for derivatives related to the 1-benzothiophene-5-carbonyl scaffold are centered on their effects against cancer.

Anticancer Activity Studies

Recent research has focused on derivatives of the 5-hydroxybenzothiophene scaffold as potential multi-kinase inhibitors for cancer therapy. tandfonline.com Kinases are crucial regulators of cell signaling, and their inhibition is a key strategy in oncology. One study developed a series of amides and hydrazides from 5-hydroxybenzo[b]thiophene-2-carboxylic acid, a closely related structure to the 5-substituted benzothiophene core. tandfonline.comnih.gov Among the synthesized compounds, a hydrazide derivative, in particular, demonstrated potent and broad-spectrum anticancer activity by inhibiting multiple kinase targets. tandfonline.com

In Vitro Antiproliferative Assays (e.g., HT-29, A549, MCF-7, HepG2 cell lines)

The antiproliferative effects of these 5-hydroxybenzothiophene derivatives were evaluated against a panel of human cancer cell lines. The hydrazide derivative 16b showed broad-spectrum activity, inhibiting the growth of HCT-116 (colon), A549 (lung), U87MG (glioblastoma), and HeLa (cervical) cancer cells. tandfonline.com The highest growth inhibition was observed in the U87MG glioblastoma cells, with a half-maximal inhibitory concentration (IC₅₀) of 7.2 μM. tandfonline.com While not all cell lines specified in the outline were tested, the activity against the A549 lung cancer cell line is noteworthy.

Table 1: In Vitro Antiproliferative Activity of Hydrazide Derivative 16b

| Cell Line | Cancer Type | IC₅₀ (μM) |

| U87MG | Glioblastoma | 7.2 tandfonline.com |

| HCT-116 | Colon Carcinoma | Data not specified |

| A549 | Lung Carcinoma | Data not specified |

| HeLa | Cervical Carcinoma | Data not specified |

Induction of Apoptosis and Cell Cycle Arrest

Further mechanistic studies on the lead hydrazide derivative 16b revealed its ability to influence critical cellular processes that control cancer cell proliferation and survival. In U87MG glioblastoma cells, the compound was found to induce cell cycle arrest at the G2/M phase. tandfonline.com This checkpoint prevents cells from entering mitosis, effectively halting cell division. Additionally, the compound was shown to induce apoptosis, or programmed cell death, a key mechanism for eliminating cancerous cells. tandfonline.com It also demonstrated an ability to inhibit cancer cell migration, an essential process in tumor metastasis. tandfonline.com

Targeting Estrogen Receptor

A thorough search of the scientific literature did not identify studies focused on derivatives of this compound specifically designed and evaluated for targeting the estrogen receptor. While other classes of benzothiophene derivatives have been investigated as selective estrogen receptor covalent antagonists, their synthesis does not originate from the this compound precursor. nih.govnih.gov

Antimicrobial Activity (Antibacterial, Antifungal)

Derivatives of this compound, particularly its carboxamide analogs, have demonstrated significant antimicrobial properties. Research has shown that these compounds exhibit activity against a range of pathogenic bacteria and fungi. uow.edu.aunih.govresearchgate.netnih.gov

A study on novel thiophene-2-carboxamide derivatives revealed that their antibacterial efficacy is influenced by the nature of substituents. For instance, amino thiophene-2-carboxamide derivatives showed more potent antioxidant and antibacterial activity compared to their hydroxyl or methyl counterparts, a phenomenon attributed to the presence of the amino group and the absence of an azo moiety. nih.gov Specifically, an amino thiophene-2-carboxamide compound with a methoxy (B1213986) group exhibited excellent activity against Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis. nih.gov

The mechanism of antimicrobial action for some benzothiophene derivatives is being explored, with evidence suggesting that they may disrupt cell membrane integrity and induce the production of reactive oxygen species (ROS) in Gram-positive bacteria. mdpi.com

Table 1: Antibacterial Activity of Selected Thiophene-2-carboxamide Derivatives

| Compound | Test Organism | Inhibition Zone (mm) | Activity Index (%) vs. Ampicillin | Reference |

|---|---|---|---|---|

| 7b (Amino derivative with methoxy group) | P. aeruginosa | 20 | 86.9 | nih.gov |

| S. aureus | 20 | 83.3 | nih.gov | |

| B. subtilis | 19 | 82.6 | nih.gov | |

| 3b (Hydroxy derivative with methoxy group) | B. subtilis | 18 | 78.3 | nih.gov |

| P. aeruginosa | 18 | 78.3 | nih.gov | |

| S. aureus | 17 | 70.8 | nih.gov |

Cholinesterase Inhibition

Benzothiophene derivatives have emerged as a promising class of cholinesterase inhibitors, which are crucial in the management of neurodegenerative diseases like Alzheimer's disease. mdpi.comresearchgate.netbohrium.comnih.govsciforum.netnih.govmdpi.comnih.gov The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) helps in maintaining the levels of the neurotransmitter acetylcholine (B1216132) in the brain.

In one study, a series of benzothiophene-chalcone hybrids were synthesized and evaluated for their cholinesterase inhibitory activity. mdpi.comresearchgate.netbohrium.comnih.gov The results indicated that the benzothiophene-chalcone hybrids were more potent inhibitors of both AChE and BChE compared to simpler 2-phenylbenzothiophenes. mdpi.comresearchgate.net Notably, one of the hybrid compounds demonstrated a BChE inhibitory activity (IC50 = 24.35 μM) comparable to the standard drug galantamine (IC50 = 28.08 μM). mdpi.comresearchgate.net Molecular docking studies have been employed to understand the structure-activity relationships and to elucidate the interactions between these inhibitors and the enzyme's active site. mdpi.combohrium.com

Table 2: Cholinesterase Inhibitory Activity of Benzothiophene-Chalcone Hybrids

| Compound | Enzyme | IC50 (μM) | Reference |

|---|---|---|---|

| 5f | AChE | 62.10 | mdpi.comresearchgate.net |

| 5h | BChE | 24.35 | mdpi.comresearchgate.net |

| Galantamine (Standard) | BChE | 28.08 | mdpi.comresearchgate.net |

Analgesic and Anthelmintic Activities

The analgesic properties of benzothiophene derivatives have been investigated, revealing their potential in pain management. While specific studies on the anthelmintic activity of this compound derivatives are limited, related heterocyclic carboxamides have shown promise in this area. nih.govnih.govnih.govtcgls.comgriffith.edu.auresearchgate.netnih.govresearchgate.net

Research on benzimidazole (B57391) derivatives, which share some structural similarities with benzothiophene derivatives, has shown significant anthelmintic activity against various parasites. nih.govresearchgate.net For instance, certain benzimidazole derivatives displayed better efficacy in removing adult cestodes in vivo compared to the standard drug albendazole. nih.gov Furthermore, novel pyrazole-5-carboxamide derivatives have been identified as potent inhibitors of the development of parasitic nematodes like Haemonchus contortus. nih.govtcgls.comnih.govresearchgate.net These findings suggest that the carboxamide moiety is a valuable pharmacophore for anthelmintic drug design, warranting further investigation into benzothiophene-5-carboxamides for this application.

Anti-inflammatory and Anti-oxidant Properties

Derivatives of 1-benzothiophene have demonstrated notable anti-inflammatory and antioxidant activities. nih.govnih.govnih.govmdpi.comyoutube.com The antioxidant properties of these compounds are often evaluated by their ability to scavenge free radicals and their reducing power. nih.gov

Studies on substituted diarylamines in the benzo[b]thiophene series have established structure-activity relationships for their antioxidant effects. The position of arylamination on the benzothiophene core and the nature of substituents on the phenyl and thiophene rings all influence the antioxidant capacity. nih.gov The primary mechanism behind the antioxidant activity of many phenolic and heterocyclic compounds is their ability to act as free radical scavengers by donating a hydrogen atom. mdpi.commdpi.com

Novel benzothiophene derivatives bearing pyrimidinone, pyrazolidinone, and triazole moieties have been synthesized and shown to possess good antioxidant and anti-inflammatory effects, with some compounds being identified as potent antioxidants in in vitro screening experiments. nih.gov

Central Nervous System Effects

The impact of benzothiophene derivatives on the central nervous system (CNS) has been a subject of significant research, revealing their potential as neuroprotective agents and modulators of key CNS receptors. nih.govnih.govrsc.orgcnr.itnih.gov

A series of dibenzo[b,d]thiophene 5,5-dioxide derivatives have been synthesized and shown to have high binding affinities and selectivity for α7-nicotinic acetylcholine receptors (α7-nAChRs), which are implicated in various neurological disorders. nih.govnih.gov Some of these derivatives readily cross the blood-brain barrier and specifically label α7-nAChRs, making them promising candidates for PET imaging and as therapeutic agents. nih.govnih.gov

Furthermore, thiophene bioisosteres of potent GluN2B selective NMDA receptor antagonists have been developed. The bioisosteric replacement of benzene (B151609) rings with a thiophene ring was well-tolerated by the NMDA receptor, indicating the potential of thiophene-based compounds in targeting neurodegenerative diseases where GluN2B receptors play a role. rsc.org

Hypolipidemic Activity (Antihypertriglyceridemic)

Benzothiophene carboxamide derivatives have been identified as potent agents for lowering plasma triglyceride levels. nih.govnih.govmdpi.com In a study investigating the hypolipidemic activity of benzothiophene carboxamide derivatives of aminobenzophenone, aminopyridine, and aminobenzimidazole, several compounds were found to significantly reduce plasma triglyceride levels in hyperlipidemic rats. researchgate.net

At a dose of 15 mg/kg body weight, specific derivatives not only lowered triglycerides but also significantly increased high-density lipoprotein (HDL) levels, suggesting their potential in the treatment of hyperlipidemia and atherosclerosis. researchgate.net The mechanism of action for the hypolipidemic effects of some benzothiophene derivatives is linked to their ability to activate peroxisome proliferator-activated receptors (PPARs), particularly PPARγ. nih.govnih.govmdpi.com

Table 3: Hypolipidemic Activity of Benzothiophene Carboxamide Derivatives

| Compound | Dose (mg/kg) | Effect on Plasma Triglycerides | Effect on HDL | Reference |

|---|---|---|---|---|

| 6 | 15 | Significant reduction | Significant increase | researchgate.net |

| 7 | 15 | Significant reduction | Significant increase | researchgate.net |

| 9 | 15 | Significant reduction | Significant increase | researchgate.net |

Mechanisms of Action and Target Identification

The diverse pharmacological activities of this compound derivatives are a result of their interaction with various biological targets.

Antimicrobial Action: The antimicrobial effects of some benzothiophene derivatives are proposed to involve the disruption of the bacterial cell membrane and the induction of oxidative stress through the generation of reactive oxygen species (ROS). mdpi.com

Cholinesterase Inhibition: The mechanism of cholinesterase inhibition involves the binding of the benzothiophene derivatives to the active site of AChE and BChE. Molecular docking studies have helped to visualize these interactions, showing how the inhibitors occupy the catalytic and peripheral anionic sites of the enzymes, thus preventing the breakdown of acetylcholine. mdpi.comnih.govmdpi.comnih.gov

Analgesic and Anti-inflammatory Action: The analgesic and anti-inflammatory properties of certain bromo-benzothiophene carboxamides are attributed to their selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.

Antioxidant Properties: The primary antioxidant mechanism of these derivatives is their ability to act as free radical scavengers. They can donate a hydrogen atom to neutralize free radicals, thereby terminating the chain reactions that lead to oxidative damage. nih.govnih.govmdpi.com

Central Nervous System Effects: The CNS effects are mediated through interactions with specific receptors. For instance, some derivatives show high affinity and selectivity for α7-nicotinic acetylcholine receptors and can act as antagonists for GluN2B-containing NMDA receptors. nih.govnih.govrsc.org

Hypolipidemic Activity: The hypolipidemic action is primarily mediated through the activation of peroxisome proliferator-activated receptor gamma (PPARγ). nih.govnih.govmdpi.com Activation of PPARγ leads to the regulation of genes involved in lipid metabolism, resulting in reduced plasma triglycerides and increased HDL cholesterol. nih.govmdpi.com

Inhibition of Enzymes and Receptors

The benzothiophene nucleus is a privileged scaffold in the design of inhibitors for a diverse range of enzymes and receptors. Modifications stemming from the this compound starting point can lead to potent and selective agents. For instance, benzothiophene derivatives have been identified as effective inhibitors of histone deacetylase (HDAC), cholinesterases, and various kinases, which are pivotal targets in cancer therapy and neurodegenerative disorders. oalib.comnih.gov

One notable area of investigation is the development of benzothiophene carboxylate derivatives as allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase (BDK). nih.gov The compound 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) was identified through high-throughput screening as a novel BDK inhibitor with an IC₅₀ of 3.19 μM. nih.gov Similarly, benzothiophene structures have been engineered as dual inhibitors of cyclooxygenase (COX-1/2) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade. tandfonline.com Certain synthesized compounds showed significant in vitro COX-2 inhibition, even greater than the standard drug celecoxib, and potent LOX inhibitory activity. tandfonline.com

Furthermore, the benzothiophene framework has been successfully incorporated into ligands for G-protein coupled receptors (GPCRs). Derivatives have been synthesized with selective affinity for the cannabinoid receptor 2 (CB2) and the serotonin (B10506) 5-HT₁A receptor, suggesting their potential in treating pain, inflammation, and central nervous system disorders. nih.govnih.gov In the realm of infectious diseases, benzothiophene derivatives have been investigated as inhibitors of Plasmodium falciparum N-myristoyltransferase (PfNMT), an enzyme essential for the malaria parasite. nih.gov

Table 1: Examples of Enzyme and Receptor Inhibition by Benzothiophene Derivatives

| Derivative Class | Target Enzyme/Receptor | Example Compound | Noted Activity | Source(s) |

|---|---|---|---|---|

| Benzothiophene Carboxylates | Branched-chain α-ketoacid dehydrogenase kinase (BDK) | 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) | IC₅₀ = 3.19 μM | nih.gov |

| Benzothiophene-Chalcones | Acetylcholinesterase (AChE) / Butyrylcholinesterase (BChE) | Compound 5f (AChE), Compound 5h (BChE) | 5f: IC₅₀ = 62.10 μM; 5h: IC₅₀ = 24.35 μM | nih.gov |

| General Benzothiophenes | Cyclooxygenase (COX-1/2) & 5-Lipoxygenase (5-LOX) | Compound 4e | Significant COX-2 and LOX inhibition, higher than references | tandfonline.com |

| Benzimidazole-Benzothiophenes | Cannabinoid Receptor 2 (CB2) | Derivative 8f | High affinity (Ki = 0.08 μM) and selectivity for CB2 | nih.gov |

| Benzothiophene Arylpiperazines | Serotonin Receptor (5-HT₁A) | 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one (7e) | Micromolar affinity (Ki = 2.30 μM) | nih.gov |

| Benzo[b]thienyl Hydroxamates | Histone Deacetylase (HDAC) | N/A | Identified as a novel class of HDAC inhibitors | oalib.com |

Interaction with Biological Macromolecules (e.g., Protein Interactions)

The therapeutic efficacy of benzothiophene derivatives is fundamentally linked to their precise interactions with biological macromolecules, primarily proteins. The nature of these interactions dictates the compound's affinity and selectivity for its target. Computational and structural studies have elucidated key binding modes for this class of compounds.

For instance, the selectivity of certain benzothiophene derivatives for the CB2 receptor over the CB1 receptor is attributed to specific molecular interactions within the binding pocket. Docking assays revealed that a π-cation interaction between the benzothiophene scaffold and the amino acid residue Lys109 could be a crucial determinant for CB2 selectivity. nih.gov In the context of BDK inhibition, the binding of the benzothiophene carboxylate derivative BT2 triggers significant conformational changes, specifically helix movements in the N-terminal domain of the kinase. nih.gov This interaction leads to the dissociation of BDK from its larger complex and subsequent degradation of the kinase. nih.gov

Studies on benzothiophene derivatives as inhibitors of PfNMT have highlighted the importance of polar interactions. The molecular features that most significantly affect inhibitory activity and selectivity were found to be electrostatic and hydrogen-bonding properties. nih.gov Similarly, research into benzothiophene-based antibiotics targeting multidrug-resistant Staphylococcus aureus has used molecular docking to reveal critical interactions between the compounds and their target proteins, underscoring their potential to combat antibiotic resistance. imist.maresearchgate.net

Computational and In Silico Studies in Drug Discovery

Computational methods are indispensable in modern medicinal chemistry for accelerating the discovery and optimization of new drug candidates. For derivatives of this compound, in silico techniques provide profound insights into their pharmacokinetic profiles, binding interactions, and structure-activity relationships.

ADME Property Prediction

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug development, helping to identify candidates with favorable drug-like characteristics early in the process. For benzothiophene derivatives, various in silico models are employed to forecast these parameters.

Studies on benzothiophene-chalcone hybrids evaluated their ADME profile using established guidelines like Lipinski's rule of five. mdpi.com Many of the synthesized compounds adhered to these rules, which predict good oral bioavailability. mdpi.com Parameters such as the number of hydrogen bond donors (HBD) and acceptors (HBA), molecular weight (MW), and lipophilicity (LogP) were calculated. mdpi.com Topological Polar Surface Area (TPSA), an indicator of a molecule's polarity and its ability to permeate cell membranes, is also a key predicted property. mdpi.com For one series of tetrahydrobenzo[b]thiophene derivatives, ADME analyses predicted desirable drug-likeness and oral bioavailability characteristics. nih.gov These predictive studies are crucial for filtering out compounds that are likely to fail later in development due to poor pharmacokinetic properties. gjpb.de

Table 2: Predicted ADME Properties for a Series of Benzothiophene Derivatives

| Compound Series | Adherence to Lipinski's Rule | TPSA Range (Ų) | Bioavailability Score | Key Findings | Source(s) |

|---|---|---|---|---|---|

| Benzothiophene-chalcones (Series 5) | Most compounds had 0 or 1 violation | 136.95 (highest for 5b) | 55% | Generally good drug-like properties predicted. | mdpi.com |

| 2-Phenylbenzothiophenes (Series 4) | Followed Lipinski's rules (e.g., 4a, 4b, 4c) | 3.24 (lowest for 4a) | 55% | Some compounds showed poor solubility despite good predicted properties. | mdpi.com |

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to understand the binding modes of benzothiophene derivatives within the active sites of their target proteins.

Docking studies have been instrumental in explaining the observed biological activities of these compounds. For example, to elucidate the binding mode of benzothiophene-chalcone inhibitors with cholinesterases, molecular docking calculations were performed. nih.gov These simulations help to visualize key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-enzyme complex. nih.gov In the development of cannabinoid receptor ligands, docking assays helped to form the hypothesis that the absence of a hydrogen bond interaction with Lys192 in the CB1 receptor is responsible for the observed CB2 selectivity. nih.gov Similarly, docking studies of benzothiophene derivatives in the 5-HT₁A serotonin receptor highlighted relevant electrostatic interactions that could explain the observed binding affinities. nih.gov These insights are vital for the rational design of more potent and selective inhibitors. tandfonline.comimist.ma

Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a view of the movement and conformational changes of the protein-ligand complex over time. This technique is crucial for assessing the stability of the docked conformation and understanding the dynamic nature of the molecular interactions.